
1-(4-Bromophenyl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)pent-4-en-1-one is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 . The compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)pent-4-en-1-one involves several steps. One method involves the use of oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at temperatures ranging from -78 to 20 degrees Celsius . Another method involves the use of n-butyllithium and diethylaluminium chloride in tetrahydrofuran and hexane at -78 degrees Celsius .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pent-4-en-1-one has been elucidated using various techniques. The InChI code for the compound is 1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Bromophenyl)pent-4-en-1-one are complex and can involve several steps. For example, one reaction involves the use of phenylselenenyl halides and alkenols, which results in the formation of a ring .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pent-4-en-1-one has several physical and chemical properties. It has a molecular weight of 239.11 and is typically stored in a refrigerated environment . The compound has a linear structure formula .Applications De Recherche Scientifique
Optical and Semiconductor Applications : A study by Shkir et al. (2019) discusses the linear optical, second and third-order nonlinear optical (NLO) properties of certain chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. These properties suggest potential uses in semiconductor devices.
Molecular Structure Analysis : The structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one using spectroscopic techniques and Density Functional Theory is detailed in a study by Bhumannavar (2021). This research underscores the importance of molecular structure analysis in understanding chemical properties.
Crystal Structure Insights : Research by Suwunwong et al. (2009) provides insights into the crystal structure of a molecule containing 1-(4-Bromophenyl)pent-4-en-1-one, highlighting the molecule's planarity and intermolecular interactions in crystal form.
Quantum Chemical Analysis : A paper by Zaini et al. (2018) explores the quantum chemical analysis of a new chalcone derivative of 1-(4-Bromophenyl)pent-4-en-1-one, revealing important aspects of its molecular structure and spectral properties.
Enaminone Synthesis and Characterization : The synthesis and characterization of enaminones, including 3-chloro-4-((4-bromophenyl)amino)pent-3-en-2-one, are discussed by Huma et al. (2019), indicating potential applications in chemical synthesis and characterization.
Synthesis and Cytotoxic Evaluation : Dimmock et al. (1995) investigated the synthesis of compounds including 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride and their cytotoxic evaluation, indicating potential applications in pharmaceutical research. (Dimmock, 1995)
Chalcone Derivative Analysis : Thanigaimani et al. (2015) focused on the synthesis, structural characterizations, quantum chemical investigations, and biological evaluations of a new chalcone structure of 1-(4-Bromophenyl)pent-4-en-1-one, suggesting its relevance in materials science and biology. (Thanigaimani, 2015)
Anticonvulsant Properties : Edafiogho et al. (2003) explored the anticonvulsant properties of a compound containing 1-(4-Bromophenyl)pent-4-en-1-one, providing insights into its potential medical applications. (Edafiogho, 2003)
Propriétés
IUPAC Name |
1-(4-bromophenyl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKLFJMCKAXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)
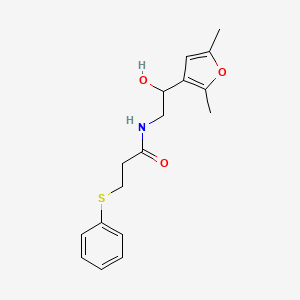
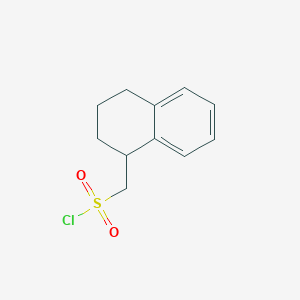
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
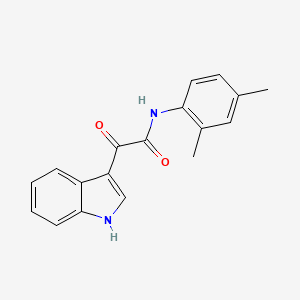
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
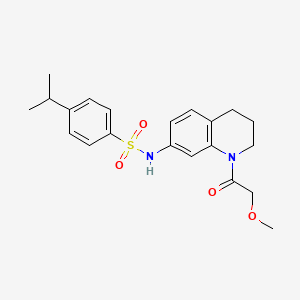
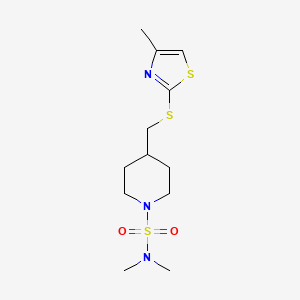
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)